N-(1-Ethylpropyl)-N-methyl-beta-alanine
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Overview
Description
N-(1-Ethylpropyl)-N-methyl-beta-alanine is a chemical compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of an ethylpropyl group and a methyl group attached to the nitrogen atom of the beta-alanine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-N-methyl-beta-alanine typically involves the reaction of beta-alanine with 1-ethylpropylamine and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethylpropyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Ethylpropyl)-N-methyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Ethylpropyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine: A dinitroaniline herbicide with similar structural features.
N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine: Another dinitroaniline derivative with comparable chemical properties.
Uniqueness
N-(1-Ethylpropyl)-N-methyl-beta-alanine is unique due to its specific substitution pattern on the beta-alanine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-[methyl(pentan-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)10(3)7-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
BIGLKJPRVVZARF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)O |
Origin of Product |
United States |
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